Reduced Lipophilicity (XLogP3 = 1.3) Versus the 4‑Chlorobenzyl Analog (XLogP3 = 1.9) — Implications for Solubility‑Driven Assay Performance
The target compound displays a computed XLogP3 of 1.3, while the direct analog N‑(4‑chlorobenzyl)‑2‑methoxypyrimidine‑5‑carboxamide (CAS 1358101‑24‑2) exhibits a significantly higher value of 1.9. This 0.6‑log‑unit reduction in lipophilicity is expected to improve aqueous solubility by roughly 4‑fold (assuming a typical logS–logP relationship) and to lower non‑specific protein binding [REFS‑1][REFS‑2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N‑(4‑chlorobenzyl)‑2‑methoxypyrimidine‑5‑carboxamide: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = –0.6 log units (approx. 32 % decrease) |
| Conditions | PubChem XLogP3 3.0 prediction algorithm; values computed from 2D structures |
Why This Matters
Lower lipophilicity translates into higher kinetic solubility and reduced assay interference, making this compound a more reliable starting point for biochemical screens than its halogenated counterpart.
- [1] PubChem Compound Summary for CID 49664414, N‑benzyl‑2‑methoxypyrimidine‑5‑carboxamide. Retrieved 2026‑05‑02. View Source
- [2] PubChem Compound Summary for CID 53152263, N‑(4‑chlorobenzyl)‑2‑methoxypyrimidine‑5‑carboxamide. Retrieved 2026‑05‑02. View Source
